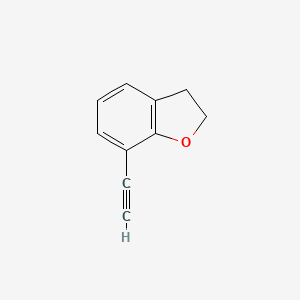

7-Ethynyl-2,3-dihydro-1-benzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

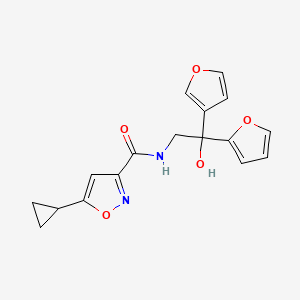

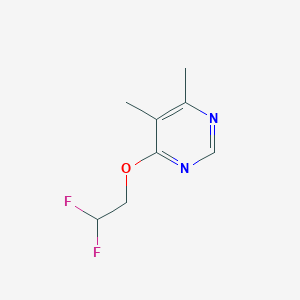

7-Ethynyl-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C10H8O . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

科学的研究の応用

Palladium-Catalyzed Synthesis

A novel palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides has been developed, yielding benzofuran-3-α-carbonyl aldehydes as key intermediates. These intermediates can serve as precursors for structurally diverse 2,3-difunctionalized benzofuran derivatives, highlighting the convenience, broad functional-group compatibility, and moderate to good reaction yields of this transformation (Hu et al., 2018).

Fluorescent Organic Nanoparticles

Ethynyl-linked benzofuran-naphthyridine compounds exhibit high-yield fluorescence with solvatochromic properties. One compound, ABAN, has successfully formed fluorescent organic nanoparticles (FONs), with photophysical properties that are remarkably different from those at the molecular level and in bulk material, demonstrating the potential for material science applications (Sun et al., 2006).

Zinc–Gold Cooperative Catalysis

The direct alkynylation of benzofurans using the hypervalent iodine reagent TIPS-EBX based on the cooperative effect between a gold catalyst and a zinc Lewis acid has been achieved. This methodology allows for high selectivity in C2-alkynylation of benzofurans substituted with various groups, showcasing its utility in organic synthesis (Li & Waser, 2013).

Domino Strategy for Synthesis

An efficient, three-component strategy for the synthesis of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones under microwave irradiation has been established, highlighting a regioselective ring-opening of the furan to produce polyfunctionalized cinnoline-4-carboxamides. This process emphasizes eco-friendliness due to the direct precipitation of products from the reaction solution (Ma et al., 2014).

Diversity-Oriented Synthesis

Efficient synthetic protocols for preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds have been reported. These protocols involve commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, producing lead-like compounds with varied physicochemical properties for potential pharmaceutical applications (Qin et al., 2017).

将来の方向性

Benzofuran derivatives, including 7-Ethynyl-2,3-dihydro-1-benzofuran, have attracted attention due to their biological activities and potential applications in drug discovery . Future research may focus on further exploring the biological activities of these compounds, developing efficient synthesis methods, and designing new benzofuran-based drugs .

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran compounds have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Biochemical Pathways

Benzofuran derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they can induce significant molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Ethynyl-2,3-dihydro-1-benzofuran . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.

特性

IUPAC Name |

7-ethynyl-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVQJEYDMZWKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1OCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)

![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2990556.png)